molecular formula C18H13NO3S2 B12164706 (5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12164706
M. Wt: 355.4 g/mol
InChI Key: AWJGMULVYBWXIS-SXGWCWSVSA-N
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Description

The compound “(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one” is a complex organic molecule that features a thiazolidinone core, a benzodioxole group, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the condensation of appropriate starting materials under controlled conditions. One possible route could involve the reaction of a benzodioxole derivative with a thiazolidinone precursor in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, would need to be optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for large-scale production, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone ring may be susceptible to oxidation under certain conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carbonyl group in the thiazolidinone ring, potentially yielding alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) could be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) might be employed.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents could be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in the development of new materials or catalysts.

Biology

In biological research, the compound could be investigated for its potential biological activity. The presence of the thiazolidinone ring suggests possible applications in the development of new pharmaceuticals, particularly as anti-inflammatory or antimicrobial agents.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its structural features might make it a candidate for drug development, particularly in the treatment of diseases where thiazolidinone derivatives have shown efficacy.

Industry

In industry, the compound could be used in the development of new materials with specific properties. For example, its aromatic rings and heterocyclic structure might make it suitable for use in the production of polymers or other advanced materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The thiazolidinone ring could play a key role in binding to these targets, while the benzodioxole and methylphenyl groups might influence the compound’s overall activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinone Derivatives: Compounds with similar thiazolidinone cores, such as 2-thioxo-4-thiazolidinone, which have been studied for their biological activity.

    Benzodioxole Derivatives: Compounds like piperonyl butoxide, which contain the benzodioxole group and are used as synergists in pesticide formulations.

    Methylphenyl Derivatives: Compounds such as toluene, which feature the methylphenyl group and are widely used in industrial applications.

Uniqueness

The uniqueness of “(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one” lies in its combination of these structural elements. This unique combination might confer specific properties that make it valuable for certain applications, such as enhanced biological activity or improved material properties.

Properties

Molecular Formula

C18H13NO3S2

Molecular Weight

355.4 g/mol

IUPAC Name

(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H13NO3S2/c1-11-2-5-13(6-3-11)19-17(20)16(24-18(19)23)9-12-4-7-14-15(8-12)22-10-21-14/h2-9H,10H2,1H3/b16-9-

InChI Key

AWJGMULVYBWXIS-SXGWCWSVSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC4=C(C=C3)OCO4)/SC2=S

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC4=C(C=C3)OCO4)SC2=S

Origin of Product

United States

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